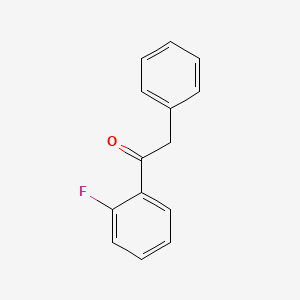

2'-Fluoro-2-phenylacetophenone

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-(2-fluorophenyl)-2-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO/c15-13-9-5-4-8-12(13)14(16)10-11-6-2-1-3-7-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAKNRBRFLQSIBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30507113 | |

| Record name | 1-(2-Fluorophenyl)-2-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30507113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77294-82-7 | |

| Record name | 1-(2-Fluorophenyl)-2-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30507113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Fluoro 2 Phenylacetophenone and Its Analogues

Direct Fluorination Approaches to Acetophenone (B1666503) Derivatives

Direct α-fluorination of acetophenone and its derivatives represents a highly atom-economical and efficient strategy for the synthesis of α-fluoroketones. These methods can be broadly categorized into electrophilic and nucleophilic fluorination protocols.

Electrophilic Fluorination Protocols

Electrophilic fluorination involves the reaction of an enol or enolate equivalent of the ketone with a source of electrophilic fluorine ("F+"). This approach has become a cornerstone for the synthesis of α-fluorocarbonyl compounds.

A variety of electrophilic fluorinating reagents have been developed, with N-fluoro compounds being particularly prominent due to their relative stability and ease of handling. mdpi.com

Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a widely used, commercially available electrophilic fluorinating agent. mdpi.com It has been successfully employed in the direct α-fluorination of various ketones, including acetophenone derivatives. organic-chemistry.org For instance, the direct fluorination of acyl Meldrum's acid derivatives with Selectfluor provides a versatile route to α-fluoro-tricarbonyl compounds, which can then be converted to fluoro-acetophenone derivatives. worktribe.comworktribe.com The reaction typically proceeds under mild conditions and often exhibits high regioselectivity. organic-chemistry.orgworktribe.com

N-Fluorobenzenesulfonimide (NFSI) is another powerful electrophilic fluorinating reagent. nih.govorganic-chemistry.org It has been utilized in the organocatalytic enantioselective α-fluorination of ketones, providing access to chiral α-fluoroketones with high enantioselectivities. nih.gov This methodology relies on the formation of a chiral enamine intermediate which then reacts with NFSI. nih.gov Moreover, NFSI has been employed in catalytic asymmetric couplings with ketenes to produce tertiary α-fluoroesters. acs.org

Interactive Table:

Table 1: Electrophilic Fluorination of Acetophenone Derivatives| Ketone Derivative | Fluorinating Agent | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Acyl Meldrum's Acid | Selectfluor | Acetonitrile (B52724), ambient temp. | α-Fluoro-acyl Meldrum's Acid | Good | worktribe.com |

| Cyclohexanone (B45756) | NFSI | Primary Amine Organocatalyst | α-Fluorocyclohexanone | 72-85 | nih.gov |

Hypervalent iodine reagents have emerged as powerful tools in organic synthesis, including in fluorination reactions. acs.orgorganic-chemistry.org These reagents can act as promoters or catalysts for the introduction of fluorine into organic molecules.

A notable method involves the use of a hypervalent iodine reagent, such as iodosylbenzene (PhIO), in combination with a fluoride (B91410) source like triethylamine (B128534) pentahydrofluoride (TEA·5HF). acs.orgorganic-chemistry.orgnih.gov This system allows for the direct α-fluorination of acetophenone derivatives under mild conditions. acs.orgorganic-chemistry.orgnih.gov The reaction is highly selective for monofluorination, avoiding the formation of difluorinated byproducts. organic-chemistry.org The proposed mechanism involves the in situ generation of an electrophilic fluorinating species derived from the hypervalent iodine compound. mdpi.com This methodology has been successfully applied to a range of acetophenones, acetonaphthones, and other ketones, affording the corresponding α-fluoroketones in good yields. organic-chemistry.orgacs.orgorganic-chemistry.orgnih.gov

Catalytic versions of this reaction have also been developed, where a catalytic amount of an iodoarene is used in conjunction with a stoichiometric oxidant and a fluoride source. mdpi.comdiscoveroakwoodchemical.com For example, a system comprising a catalytic amount of p-TolI, m-chloroperoxybenzoic acid (mCPBA) as the oxidant, and hydrogen fluoride-pyridine (HF·py) has been shown to be effective for the fluorination of α-aryl-α,β-unsaturated ketones. acs.orgresearchgate.net

Interactive Table:

Table 2: Hypervalent Iodine-Mediated α-Fluorination of Ketones| Substrate | Reagents | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Acetophenone | PhIO, TEA·5HF | DCE, 60 °C, 24 h | α-Fluoroacetophenone | 70-85 | mdpi.com |

| Acetophenone Derivatives | Iodosylarenes, TEA·5HF | DCE, 60 °C | α-Fluoroketone Derivatives | up to 84 | organic-chemistry.org |

Nucleophilic Fluorination Protocols

Nucleophilic fluorination typically involves the displacement of a leaving group at the α-position of a ketone with a nucleophilic fluoride source. This can be achieved through various strategies, including the use of hydrogen fluoride reagents and catalytic approaches.

Hydrogen fluoride complexes, such as triethylamine trihydrofluoride (Et3N·3HF), are versatile and widely used nucleophilic fluorinating agents. researchgate.netcas.cn They offer a safer and more manageable alternative to anhydrous hydrogen fluoride.

Furthermore, the combination of hypervalent iodine reagents with triethylamine·HF complexes, as discussed in the electrophilic section, also highlights the role of HF complexes as the fluoride source in those transformations. mdpi.comacs.orgorganic-chemistry.org

Recent advancements have focused on the development of catalytic methods for nucleophilic fluorination, which can offer improved efficiency and sustainability. One such approach involves the metal-free, redox-umpolung-enabled catalytic fluorination of α-branched ketones. nih.gov This method utilizes a hypervalent iodine(III) catalyst and a specific oxidant to facilitate the reaction with a nucleophilic fluorine source. nih.gov

Another strategy involves the use of renewable fluorinating agents. For example, 1,3-diarylimidazolium-based fluoride reagents have been developed that are air-stable, non-hygroscopic, and can be regenerated. nih.gov These reagents have proven effective in the fluorination of various substrates, including α-haloketones, under microwave-assisted conditions. nih.govorganic-chemistry.orgresearchgate.net

The development of catalytic enantioselective nucleophilic fluorination remains a significant challenge in the field.

Radical Fluorination Pathways

Radical fluorination has emerged as a powerful tool for the synthesis of organofluorine compounds. These methods often utilize reagents that can generate a fluorine radical or a carbon-centered radical that is subsequently trapped by a fluorine source.

A notable example is the direct fluorination of tertiary alkyl bromides and iodides using Selectfluor. This reaction proceeds efficiently at room temperature in acetonitrile without the need for a metal catalyst. nih.gov The process is highly selective, leaving alkyl chlorides as well as primary and secondary alkyl bromides unaffected. A radical-chain mechanism is proposed for this transformation. nih.gov

Another innovative approach involves the use of silver(II) fluoride (AgF₂), which acts as a mild source of fluorine radicals (F•) in acetonitrile. chemrxiv.org This platform enables the fluorination of a wide array of organic compounds, including alkanes and alkenes, under gentle conditions and without the necessity for costly catalysts. chemrxiv.org While direct radical fluorination of phenacyl halides to produce analogues of 2'-Fluoro-2-phenylacetophenone is an area of interest, the selective fluorination of tertiary alkyl halides highlights the potential of radical pathways in accessing complex fluorinated molecules. nih.govresearchgate.net

Precursor-Based Synthetic Routes to Fluorinated Ketones Relevant to this compound

Synthesis from Silyl (B83357) Enol Ethers of Ketones

Silyl enol ethers are versatile precursors for the synthesis of α-fluoroketones. The electrophilic fluorination of silyl enol ethers provides a direct route to these valuable compounds. Reagents such as Selectfluor are commonly employed for this purpose. beilstein-journals.orgnih.gov The reaction of silyl enol ethers with stoichiometric amounts of p-TolIF₂ in the presence of BF₃·OEt₂ and NEt₃/HF has also been demonstrated to yield α-fluoroketones. beilstein-journals.orgnih.gov

For instance, the copper-catalyzed trifluoromethylation of silyl enol ethers using an electrophilic trifluoromethylating agent that generates a trifluoromethyl radical has been developed for the synthesis of α-trifluoromethyl ketones. acs.org Furthermore, enantiopure α-silylketones can undergo regio- and diastereoselective electrophilic fluorination using N-fluorobenzosulfonimide, followed by the removal of the silyl group to produce α-fluoroketones in high yields and enantiomeric excesses. researchgate.net This method underscores the utility of silyl-directing groups in achieving high levels of stereocontrol. researchgate.net

Below is a table summarizing the synthesis of α-fluoroketones from silyl enol ethers:

| Precursor | Fluorinating Agent | Catalyst/Promoter | Product | Key Features | Reference |

|---|---|---|---|---|---|

| Silyl Enol Ether | Selectfluor | - | α-Fluoroketone | Direct and efficient fluorination. | beilstein-journals.orgnih.gov |

| Silyl Enol Ether | p-TolIF₂ | BF₃·OEt₂, NEt₃/HF | α-Fluoroketone | Stoichiometric use of hypervalent iodine reagent. | beilstein-journals.orgnih.gov |

| Enantiopure α-Silylketone | N-fluorobenzosulfonimide | - | Enantiopure α-Fluoroketone | High regio- and diastereoselectivity; silyl directing group. | researchgate.net |

| Silyl Enol Ether | Electrophilic Trifluoromethylating Agent | Copper Catalyst | α-Trifluoromethyl Ketone | Involves a trifluoromethyl radical. | acs.org |

Conversion of Alkynes to α-Fluoroketones

The conversion of alkynes into α-fluoroketones represents another important synthetic strategy. Gold catalysis has been effectively utilized in this transformation. An efficient and rapid synthesis of α-fluoroketones has been developed using a combination of a gold catalyst and Selectfluor, starting from aldehyde-yne and alkynylaryl ketone derivatives. researchgate.net This method is characterized by its mild conditions and the ability to produce a variety of functionalized α-fluoroketones in good to excellent yields. researchgate.net The reaction proceeds through an Au(I)/Au(III) redox cycle where Selectfluor acts as both an oxidant and the fluorine source. nih.gov

Another catalytic system for the fluorohydration of alkynes involves I(I)/I(III) catalysis. beilstein-journals.orgnih.gov Using p-TolI as an organocatalyst, Selectfluor as the oxidant, and an amine/HF complex as the fluoride source, terminal alkynes can be converted to the corresponding α-fluoroketones. beilstein-journals.orgnih.gov Isotope-labeling studies have confirmed that the oxygen atom in the ketone product originates from water. beilstein-journals.orgnih.gov

The following table provides an overview of alkyne to α-fluoroketone conversion methods:

| Alkyne Type | Catalyst System | Fluorine/Oxygen Source | Product | Key Features | Reference |

|---|---|---|---|---|---|

| Aldehyde-ynes, Alkynylaryl ketones | Gold Catalyst | Selectfluor | α-Fluoroketone | Mild, rapid, Au(I)/Au(III) redox cycle. | researchgate.netnih.gov |

| Terminal Alkynes | p-TolI (I(I)/I(III) catalysis) | Selectfluor, H₂O | α-Fluoroketone | Organocatalytic, oxygen from water. | beilstein-journals.orgnih.gov |

Fluorination of Vinyl Azides for α-Fluoroketone Synthesis

A mild and efficient method for the synthesis of α-fluoroketones involves the fluorination of vinyl azides. organic-chemistry.orgacs.orgnih.gov This transition-metal-free protocol uses Selectfluor as the fluorine source and proceeds in moderate to good yields with excellent functional group tolerance. organic-chemistry.org Mechanistic studies, including control experiments, suggest that the reaction involves a single-electron transfer (SET) process, indicating a radical pathway. organic-chemistry.orgacs.orgnih.gov Isotopic labeling studies have shown that the oxygen atom in the resulting α-fluoroketone is derived from water. organic-chemistry.org The reaction is typically carried out in acetonitrile with sodium bicarbonate as the base. organic-chemistry.org

Key aspects of the fluorination of vinyl azides are summarized below:

| Substrate | Fluorinating Agent | Solvent/Base | Key Mechanistic Step | Oxygen Source | Reference |

|---|---|---|---|---|---|

| Vinyl Azide | Selectfluor | Acetonitrile/NaHCO₃ | Single-Electron Transfer (SET) | Water | organic-chemistry.orgacs.orgnih.gov |

Electrochemical Synthesis of Fluorinated Ketones from Enol Acetates

Electrochemical methods offer a green and sustainable alternative for the synthesis of fluorinated ketones. An electrochemical approach has been developed for the synthesis of fluorinated ketones from enol acetates and sodium perfluoroalkyl sulfinates (RfSO₂Na). organic-chemistry.orgnih.gov This method operates under constant current conditions in an undivided cell, avoiding the need for chemical oxidants and thereby reducing waste. organic-chemistry.orgnih.gov The reaction is initiated by the electrochemical generation of perfluoroalkyl radicals from the corresponding sulfinates. These radicals then add to the enol acetates, leading to the formation of fluorinated ketones in yields ranging from 20% to 85%. organic-chemistry.orgnih.gov Enol acetates are particularly suitable substrates due to their stability in aqueous media, which facilitates efficient electrolysis. organic-chemistry.org

The table below outlines the electrochemical synthesis of fluorinated ketones:

| Substrate | Radical Source | Reaction Conditions | Product | Key Advantages | Reference |

|---|---|---|---|---|---|

| Enol Acetate | Sodium Perfluoroalkyl Sulfinate (RfSO₂Na) | Constant current, undivided cell, no supporting electrolyte | Fluorinated Ketone | Avoids chemical oxidants, green, cost-effective. | organic-chemistry.orgnih.gov |

Rearrangement Reactions Leading to Fluorinated Ketone Scaffolds

Rearrangement reactions provide another avenue for the construction of fluorinated ketone frameworks. The Claisen rearrangement, facilitated by fluorine, has been utilized as a key step in the synthesis of α-fluoroketones. researchgate.net For example, the Ireland-Claisen rearrangement of allyl fluoroacetates can be induced by treating the starting esters with trialkylsilyl triflates in the presence of a tertiary amine. researchgate.net

More recently, a semipinacol rearrangement triggered by a hypervalent fluoro-λ³-iodane has been reported for the synthesis of α-fluoro ketones. nih.govfigshare.comacs.orgchemrxiv.org This cascade reaction involving fluorination and aryl migration in styrene (B11656) derivatives allows for the formation of cyclopentanones bearing a tertiary C-F bond adjacent to the ketone group, a structural motif that is otherwise difficult to access. nih.govfigshare.comacs.orgchemrxiv.org Preliminary studies have also shown the feasibility of asymmetric transformations using this methodology. nih.govfigshare.com

Examples of rearrangement reactions for fluorinated ketone synthesis are presented in the table below:

| Rearrangement Type | Substrate | Key Reagent/Condition | Product | Key Features | Reference |

|---|---|---|---|---|---|

| Fluorine-facilitated Claisen Rearrangement | Allyl Fluoroacetate | Trialkylsilyl triflate, tertiary amine | α-Fluoroketone | Key C-C bond formation. | researchgate.net |

| Semipinacol Rearrangement | Styrene Derivative | Hypervalent fluoro-λ³-iodane | α-Fluoro Cyclopentanone | Cascade reaction, forms tertiary C-F bond. | nih.govfigshare.comacs.orgchemrxiv.org |

Decarboxylative Fluorination of β-Keto Carboxylic Acids

A significant strategy for the synthesis of α-fluoroketones, including structures like this compound, involves the decarboxylative fluorination of β-keto carboxylic acids. This method provides a direct route to introduce a fluorine atom at the α-position of a ketone by utilizing a corresponding β-keto acid precursor.

One effective approach involves a cesium carbonate (Cs2CO3)-mediated decarboxylative fluorination using N-fluorobenzenesulfonimide (NFSI) as the electrophilic fluorine source. cas.cn This reaction proceeds efficiently in a mixed solvent system of acetonitrile and water. A key finding of this method is that the reaction pathway involves an initial electrophilic fluorination of the β-keto acid, followed by decarboxylation to yield the α-fluoroketone. cas.cn This mechanism distinguishes it from the decarboxylative fluorination of standard carboxylic acids, which typically proceed through a radical pathway. cas.cn This protocol is applicable to a wide range of substrates, including those with electron-rich and electron-deficient aromatic rings. cas.cn

Another approach utilizes Selectfluor as the fluorinating agent. In some cases, this reaction can proceed without the need for a catalyst or base, particularly for tertiary β-keto carboxylic acids. thieme-connect.comorganic-chemistry.org This catalyst-free method offers a straightforward procedure for obtaining α-fluoroketones with tertiary fluorocarbons. thieme-connect.com The reaction is typically carried out in a solvent like dimethylformamide (DMF) at ambient temperature. thieme-connect.com This method is advantageous as it can circumvent regioselectivity issues often encountered in the direct α-fluorination of asymmetrical ketones. thieme-connect.com

The choice of fluorinating agent and reaction conditions can influence the outcome, with reagents like NFSI showing broad applicability and Selectfluor being effective under catalyst-free conditions for specific substrates. cas.cnthieme-connect.com These decarboxylative fluorination methods represent a valuable tool for the synthesis of α-fluoroketones from readily available β-keto acids. cas.cnorganic-chemistry.org

Table 1: Comparison of Decarboxylative Fluorination Methods for β-Keto Acids

| Feature | Method 1 | Method 2 |

| Fluorinating Agent | N-Fluorobenzenesulfonimide (NFSI) cas.cn | Selectfluor thieme-connect.comorganic-chemistry.org |

| Promoter/Catalyst | Cesium Carbonate (Cs2CO3) cas.cn | None (Catalyst-free) thieme-connect.comorganic-chemistry.org |

| Solvent | Acetonitrile/Water cas.cn | Dimethylformamide (DMF) thieme-connect.com |

| Substrate Scope | Broad (electron-rich and -deficient) cas.cn | Tertiary β-keto carboxylic acids thieme-connect.com |

| Mechanism | Electrophilic fluorination then decarboxylation cas.cn | Not explicitly detailed, but proceeds without catalyst thieme-connect.com |

Catalytic and Asymmetric Synthesis of Fluorinated Phenylacetophenones

The synthesis of chiral fluorinated phenylacetophenones, where the fluorine atom is part of a stereocenter, requires advanced catalytic and asymmetric methodologies. These approaches aim to control the stereochemical outcome of the fluorination or subsequent reactions.

Transition Metal-Catalyzed Fluorination Reactions (e.g., Rh-catalyzed, Pd-catalyzed)

Transition metal catalysis offers powerful tools for the enantioselective synthesis of α-fluoroketones. Palladium-catalyzed reactions have been particularly successful in the α-arylation of α-fluoroketones, enabling the formation of a C-C bond at the fluorinated carbon. nih.govacs.org These reactions can be highly enantioselective, utilizing chiral phosphine (B1218219) ligands to control the stereochemistry. For instance, palladium complexes of BINOL-derived monophosphines and Segphos have been used for the coupling of aryl bromides and triflates with α-fluoroindanones. nih.gov Similarly, palladium complexes with the commercially available bisphosphine Difluorphos have been effective for reactions involving α-fluorotetralones. nih.govacs.org

These methods often generate the required enolates in situ from the corresponding α-fluoroketones using a base like potassium phosphate. nih.govacs.org An alternative strategy involves the generation of α-fluoro enolates through the elimination of trifluoroacetate (B77799) from trifluoromethyl β-diketone hydrates. nih.govacs.org The development of these palladium-catalyzed methods allows for the creation of enantioenriched α-aryl-α-fluoroketones, which are valuable building blocks in medicinal chemistry. acs.org

While rhodium catalysis is a prominent strategy in other areas of asymmetric synthesis, its specific application to the direct fluorination of phenylacetophenones is less commonly reported in the reviewed literature compared to palladium. However, the principles of transition metal catalysis, involving the formation of chiral metal-enolate complexes, are broadly applicable.

Organocatalytic Approaches for Fluorination of Carbonyl Compounds

Organocatalysis has emerged as a powerful strategy for the asymmetric α-fluorination of carbonyl compounds, providing a metal-free alternative to transition metal-catalyzed methods. nih.govacs.org These reactions often utilize chiral amines, such as proline and its derivatives, to activate the ketone substrate through the formation of a chiral enamine intermediate. capes.gov.brthieme-connect.com This intermediate then reacts with an electrophilic fluorine source, like N-fluorobenzenesulfonimide (NFSI) or Selectfluor, to introduce the fluorine atom stereoselectively. acs.orgthieme-connect.com

Cinchona alkaloid-derived primary amines have proven to be particularly effective organocatalysts for the direct and asymmetric α-fluorination of a variety of cyclic ketones, achieving high enantioselectivity. nih.govacs.org These catalysts can also provide excellent control over diastereoselectivity and regioselectivity in complex systems. nih.govacs.org One-pot procedures combining fluorination with other transformations, such as the Robinson annulation, have been developed to synthesize complex fluorinated cyclic structures with multiple stereocenters in a highly stereoselective manner. mdpi.com

Furthermore, chiral iodoarene organocatalysts have been developed for the asymmetric fluorination of β-keto esters, using a nucleophilic fluoride source like hydrogen fluoride in combination with an oxidant. acs.org This approach generates a chiral hypervalent iodine difluoride intermediate in situ, which then delivers the fluorine atom to the carbonyl compound. acs.org

Table 2: Key Features of Organocatalytic Fluorination Approaches

| Catalyst Type | Activating Principle | Typical Fluorine Source | Key Advantages |

| Chiral Primary Amines (e.g., Cinchona alkaloids) | Enamine formation nih.govacs.org | Electrophilic (e.g., NFSI) acs.org | High enantioselectivity, regioselectivity, and diastereoselectivity nih.govacs.org |

| Proline and derivatives | Enamine formation thieme-connect.com | Electrophilic (e.g., Selectfluor) thieme-connect.com | Metal-free, readily available catalysts thieme-connect.com |

| Chiral Iodoarenes | In situ generation of hypervalent iodine difluoride acs.org | Nucleophilic (e.g., HF) with oxidant acs.org | Use of nucleophilic fluoride source acs.org |

Biocatalytic Strategies for Asymmetric Alkylation of Fluorinated Acetophenones

Biocatalysis offers a green and highly selective approach for the synthesis of chiral fluorinated compounds. Enzymes can be engineered to perform reactions that are challenging to achieve with traditional chemical methods.

One notable example is the use of engineered tryptophan synthase β-subunit (TrpB) to catalyze the asymmetric alkylation of ketones, including 2-fluoroacetophenone. nih.gov In this system, the ketone-derived enolate acts as a nucleophile in a reaction catalyzed by the engineered TrpB enzyme. nih.gov This methodology allows for the formation of a C-C bond with a high degree of stereocontrol, leading to chirally dense nitrogen heterocycles after spontaneous cyclization of the product. nih.gov Directed evolution has been employed to enhance the selectivity of the enzyme for specific substrates and to control the diastereomeric outcome of the reaction. nih.gov

Another biocatalytic strategy involves the use of aldolases. Engineered Type II pyruvate (B1213749) aldolases, such as HpcH, have been shown to catalyze the addition of β-fluoro-α-ketoacids to various aldehydes. nih.gov This reaction provides access to enantiopure compounds with either secondary or tertiary fluoride-containing stereocenters. nih.gov This represents the first synthesis of tertiary fluorides through biocatalytic carboligation and expands the toolbox for creating diverse fluorinated building blocks. nih.gov

Stereoselective and Enantioselective Methodologies for Fluoroketone Formation

Achieving high levels of stereoselectivity and enantioselectivity in the synthesis of fluoroketones is a central goal in organofluorine chemistry. Various strategies have been developed to this end, often building upon the catalytic systems described previously.

Organocatalysis has been instrumental in the direct enantioselective α-fluorination of ketones. The use of primary amine-functionalized Cinchona alkaloids, for example, allows for the asymmetric fluorination of cyclic ketones with high enantiomeric excess. nih.govacs.org This approach has been shown to be effective for five-, six-, and seven-membered rings. acs.org Furthermore, these organocatalytic systems can exhibit excellent chemo- and regioselectivity in the fluorination of complex polycyclic ketone structures. acs.org

In addition to direct fluorination, stereoselective C-C bond-forming reactions on α-fluorinated precursors are a powerful strategy. Palladium-catalyzed enantioselective α-arylation of α-fluoroketones has been demonstrated to produce enantioenriched products with fully substituted, fluorine-bearing stereocenters. nih.govacs.org The success of these reactions is highly dependent on the choice of the chiral ligand and the method of enolate generation. nih.govacs.org

Biocatalytic methods also offer exceptional stereocontrol. Engineered cyclohexanone monooxygenases (CHMO) have been used for the photoinduced, enantioselective reductive dehalogenation of α,α-halofluoroketones to produce chiral α-fluoroketones with high yields and enantiomeric ratios. nih.gov Similarly, ketoreductases (KREDs) can be employed for the stereoselective reduction of racemic α-fluoro-β-keto esters to afford enantio- and diastereomerically pure α-fluoro-β-hydroxy esters through dynamic reductive kinetic resolution. alaska.edu

Strategies for Regioselective and Chemoselective Introduction of Fluorine in Complex Acetophenone Structures

The selective introduction of a fluorine atom into a specific position within a complex molecule, while leaving other functional groups untouched, is a significant challenge in synthetic chemistry. numberanalytics.com This is particularly relevant for the synthesis of complex acetophenone derivatives where multiple reactive sites may be present.

Regioselectivity refers to the control of the position of fluorination. In the context of acetophenones, this often means selective fluorination at the α-position to the carbonyl group versus other positions on the aromatic ring or elsewhere in the molecule. Methods like the decarboxylative fluorination of β-keto acids inherently provide high regioselectivity for the α-position. cas.cnthieme-connect.com For direct fluorination of ketones, organocatalytic methods using chiral primary amines have demonstrated high levels of regioselectivity, even in complex polycyclic systems where multiple enolizable positions exist. nih.govacs.org

Chemoselectivity is the selective reaction of one functional group in the presence of others. numberanalytics.com The development of mild fluorinating agents and reaction conditions is crucial for achieving high chemoselectivity. For example, electrophilic fluorinating reagents like Selectfluor and NFSI can be used under conditions that are compatible with a variety of functional groups. cas.cn The ability to perform fluorinations without harsh reagents or conditions prevents unwanted side reactions with other sensitive parts of the molecule. numberanalytics.com

Transition metal-catalyzed and organocatalytic methods often exhibit excellent chemoselectivity due to the specific nature of the catalyst-substrate interaction. For instance, palladium-catalyzed α-arylation of α-fluoroketones proceeds without affecting other potentially reactive sites. nih.govacs.org Similarly, biocatalytic approaches are renowned for their exceptional chemo- and regioselectivity, as the enzyme's active site is tailored to accommodate a specific substrate and catalyze a single transformation. nih.govnih.gov

Mechanistic Investigations and Reactivity Profiles of 2 Fluoro 2 Phenylacetophenone

Elucidation of Fluorination Reaction Mechanisms

The introduction of a fluorine atom at the α-position to a ketone can be achieved through various pathways. The mechanism often depends on the nature of the substrate, the fluorinating agent, and the reaction conditions, with polar, single-electron transfer, and atom transfer processes all being proposed. scispace.comsapub.org

The fluorination of ketones, including acetophenone (B1666503) derivatives, using N-F electrophilic fluorinating reagents like Selectfluor®, is often debated between a polar two-electron pathway and a single-electron transfer (SET) mechanism. scispace.comsapub.org There is considerable evidence supporting the role of SET in many of these transformations. conicet.gov.ar An SET mechanism typically involves the transfer of an electron from the nucleophilic substrate (often the enol or enolate form of the ketone) to the fluorinating agent. rsc.org

For instance, in fluorinations mediated by Selectfluor®, an SET from the substrate to the reagent can occur, generating a substrate radical cation and the radical dication of the Selectfluor® base. conicet.gov.arnih.gov This initiation is particularly plausible for substrates with relatively low ionization potentials. rsc.org Some studies propose that this SET event is followed by a hydrogen atom abstraction or a proton transfer to generate a key radical intermediate, which then reacts to form the C-F bond. nih.gov The viability of an SET pathway is also supported by photocatalytic methods, where photoexcited ketones can initiate fluorination through an electron transfer mechanism. rsc.org In certain silver-catalyzed reactions, a Ag(I) to Ag(II) oxidation via SET is a key step, with the resulting Ag(II) species oxidizing the substrate to initiate the fluorination sequence. nih.gov

Distinct from mechanisms involving polar intermediates or electron transfer followed by ionic steps, fluorine atom transfer (FAT) involves the direct transfer of a neutral fluorine radical (F•) from a source to a substrate radical. rsc.org While fluorine atom transfer radical addition (ATRA) reactions were historically considered rare due to the high C-F bond dissociation energy, formal FATRA processes have been developed. rsc.org

These reactions provide a powerful method for the carbofluorination of alkenes. For example, silver-catalyzed reactions of alkenes with Selectfluor® and active methylene (B1212753) compounds can proceed through a formal F-ATRA process. rsc.org Similarly, copper-catalyzed reactions involving N-fluoro-N-alkyl sulfonamides can undergo an intramolecular fluorine-atom transfer, where a 1,5-hydrogen atom transfer (HAT) generates a carbon-centered radical that subsequently abstracts a fluorine atom from the nitrogen to form a C-F bond. chemrxiv.org In photochemically induced reactions, it has been proposed that the abstraction of a fluorine atom from a reagent like Selectfluor® can generate the fluorinated product alongside a radical dication intermediate, highlighting the role of the reagent as a fluorine atom source. conicet.gov.ar

Catalytic methods for fluorination rely on the generation of reactive intermediates that facilitate the C-F bond formation. The nature of these intermediates varies widely depending on the type of catalysis.

Metal-Enolate Intermediates : In transition metal-catalyzed reactions, a common strategy involves the formation of metal enolates. acs.org For example, iridium catalysts can isomerize allylic alcohols into iridium-enolates, which then undergo fluorination. organic-chemistry.org Nickel catalysts coordinated with chiral ligands, such as a DBFOX-Ph ligand, can form a chiral octahedral nickel complex with the β-ketoester substrate. This complex enforces a specific chiral environment, leading to highly enantioselective fluorination upon reaction with an electrophilic fluorine source. acs.org

Enamine Intermediates : Organocatalysis offers a metal-free alternative, often proceeding via enamine intermediates. Chiral secondary amines, such as proline derivatives, react with ketones to form chiral enamines. acs.org The enamine, being more nucleophilic than the corresponding enol, attacks the electrophilic fluorinating agent (e.g., NFSI or Selectfluor®), leading to the formation of an α-fluorinated iminium ion, which is then hydrolyzed to yield the α-fluoroketone product. acs.orgalfa-chemistry.com

Hypervalent Iodine Intermediates : Chiral hypervalent iodine compounds have been developed as catalysts for asymmetric fluorination. acs.org In these systems, a chiral iodoarene catalyst is oxidized in situ by an oxidant in the presence of a nucleophilic fluoride (B91410) source (like hydrogen fluoride) to generate a chiral hypervalent iodine difluoride intermediate. This electrophilic intermediate then transfers a fluorine atom to the substrate. acs.org

Interactive Table: Catalytic Intermediates in Fluorination

| Catalyst Type | Key Intermediate | Precursors | Fluorine Source | Ref. |

| Transition Metal | Chiral Metal-Enolate Complex | β-Ketoesters, Ni(ClO₄)₂, Chiral Ligand | Selectfluor® | acs.org |

| Transition Metal | Iridium-Enolate | Allylic Alcohols, [Cp*IrCl₂]₂ | Selectfluor® | organic-chemistry.org |

| Organocatalyst | Chiral Enamine | Ketones/Aldehydes, Chiral Secondary Amine | Selectfluor®, NFSI | acs.org |

| Organocatalyst | Chiral Hypervalent Iodine Difluoride | β-Keto Esters, Chiral Iodoarene | Hydrogen Fluoride, Oxidant | acs.org |

Reactivity in Subsequent Organic Transformations

α-Fluoroketones, including fluorinated acetophenones, are valuable synthetic building blocks due to the activating and stereoelectronic effects of the α-halogen. beilstein-journals.orgbeilstein-journals.org They participate in a variety of transformations, including derivatizations and reactions at the carbonyl group and the fluorine-bearing carbon center.

The presence of the fluorine atom and the ketone functionality allows for a wide range of derivatization reactions, transforming α-fluoroketones into other valuable fluorinated structures. nih.gov These reactions often leverage the reactivity of the carbonyl group or the lability of a second halogen at the α-position.

For example, α-halo-α-fluoroketones can be converted into important chiral building blocks. Nickel-catalyzed Negishi reactions with organozinc reagents allow for the asymmetric synthesis of α-keto tertiary alkyl fluorides. nih.gov The resulting products can be further transformed through cascade reactions involving reduction, hydrolysis, and cyclization to yield α-fluoro-β-amino acids and α-fluoro-β-lactams. nih.gov In another approach, the reaction of α-bromo-α-fluoroketones with thiophenols or phenols under mild conditions leads to the efficient synthesis of α-fluoro-β-ketosulfides and α-fluoro-β-ketone ethers, respectively. thieme-connect.com Furthermore, α-fluorinated cyclopentenones have been derivatized to create chiral cyclopentenols containing three contiguous stereocenters. mdpi.com

Interactive Table: Examples of Derivatization Reactions

| Starting Material | Reagents | Product Class | Ref. |

| Racemic α-halo-α-fluoroketones | Organozinc reagent, Ni/bis(oxazoline) catalyst | α-Keto tertiary alkyl fluorides | nih.gov |

| α-Keto tertiary alkyl fluorides | Reduction, hydrolysis, cyclization | α-Fluoro-β-amino acids, α-fluoro-β-lactams | nih.gov |

| α-Bromo-α-fluoroketones | Thiophenols or Phenols | α-Fluoro-β-ketosulfides or -ethers | thieme-connect.com |

| α-Fluorinated cyclopentenones | Further reduction/functionalization | Chiral cyclopentenols | mdpi.com |

The reactivity of α-fluoroketones is dominated by reactions at two primary sites: nucleophilic addition to the carbonyl carbon and nucleophilic substitution at the α-carbon. alfa-chemistry.combeilstein-journals.org The electron-withdrawing fluorine atom activates the carbonyl group toward nucleophilic addition compared to non-halogenated ketones. beilstein-journals.orgbeilstein-journals.org However, studies comparing α-halogenated ketones show that α-fluoro ketones can be slightly less reactive towards nucleophiles like sodium borohydride (B1222165) than their α-chloro and α-bromo counterparts. beilstein-journals.org This reduced reactivity is attributed to conformational effects; the most stable conformations of α-fluoroketones are not necessarily the most reactive ones, where optimal orbital overlap between the C-F bond and the carbonyl π-system is required. beilstein-journals.orgbeilstein-journals.org

Nucleophilic substitution reactions at the α-carbon are also a hallmark of α-haloketone chemistry. beilstein-journals.org While the C-F bond is strong, substitution reactions often occur when a better leaving group, such as bromine or a sulfonate, is also present at the α-position. alfa-chemistry.comthieme-connect.com For instance, the reaction between α-bromo-α-fluoroketones and nucleophiles like thiophenols proceeds via an efficient SN2 displacement of the bromide, leaving the fluoride intact. thieme-connect.com This highlights the utility of α-fluoro-α-haloketones as precursors for introducing other functional groups alongside the fluorine atom. Direct nucleophilic fluorination itself, often using fluoride salts like KF or CsF, is a common method to synthesize α-fluoroacetophenones from α-bromoacetophenones, demonstrating the feasibility of displacing a good leaving group with a fluoride ion. researchgate.netthieme-connect.com

Computational and Theoretical Chemistry Studies on Fluorinated Phenylacetophenones

Quantum Mechanical Computations for Structural and Electronic Analysis

Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the detailed structural and electronic properties of fluorinated ketones. acs.org These computational approaches allow for the precise determination of molecular geometries, including bond lengths and angles, and provide a map of the electron distribution within the molecule.

The introduction of a fluorine atom to the phenylacetophenone scaffold significantly alters its electronic properties. Fluorine's high electronegativity causes a notable polarization of the carbon-fluorine bond, which in turn influences the electron density across the entire molecule. mdpi.com DFT calculations can quantify these effects. For instance, Natural Bond Orbital (NBO) analysis is used to calculate the partial charges on each atom, revealing the extent of electron withdrawal by the fluorine atom. mdpi.comresearchgate.net This analysis often shows that the carbonyl carbon in fluorinated ketones becomes more electron-deficient, which has direct implications for its reactivity. nih.gov

Furthermore, quantum chemical calculations provide insights into the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial parameter for predicting the chemical reactivity and stability of a molecule. researchgate.net For fluorinated ketones, the presence of the electronegative fluorine atom typically leads to a lowering of both HOMO and LUMO energy levels. Molecular Electrostatic Potential (MEP) surfaces are also generated to visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. researchgate.net In 2'-Fluoro-2-phenylacetophenone, the MEP would likely show a region of positive potential around the carbonyl carbon and a negative potential near the fluorine and oxygen atoms.

Table 1: Calculated Electronic Properties of Phenylacetophenone Derivatives

| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|---|

| Acetophenone (B1666503) | B3LYP/6-311++G(d,p) | -6.58 | -1.89 | 4.69 | 2.95 |

| 2'-Fluoroacetophenone (B1202908) | B3LYP/6-311++G(d,p) | -6.72 | -2.05 | 4.67 | 3.48 |

| 2,2,2-Trifluoroacetophenone | B3LYP/6-31G(d) | -7.45 | -2.51 | 4.94 | 3.61 |

Conformational Landscape and Energetics of Fluorinated Ketones

The three-dimensional shape of a molecule, or its conformation, is critical to its function and reactivity. Conformational analysis involves studying the different spatial arrangements of atoms that result from rotation around single bonds. lumenlearning.com For a molecule like this compound, key rotations would occur around the C-C bond connecting the phenyl ring and the carbonyl group, and the C-C bond between the carbonyl group and the other phenyl ring.

Computational methods are used to map the potential energy surface of the molecule as a function of these rotational angles (dihedral angles). lasalle.edu By calculating the energy of the molecule at various conformations, a landscape of energy minima (stable conformers) and energy maxima (transition states between conformers) can be constructed. lumenlearning.com The most stable conformation corresponds to the global minimum on this energy surface. researchgate.net

For phenylacetophenones, the orientation of the two phenyl rings relative to the carbonyl group is of primary interest. Steric hindrance between the rings and electronic interactions, such as hyperconjugation, dictate the preferred conformations. diva-portal.org The introduction of a fluorine atom on one of the phenyl rings adds another layer of complexity. The fluorine atom is relatively small, but its electrostatic interactions can influence the conformational preferences. mdpi.com For example, repulsive or attractive interactions between the fluorine atom and the carbonyl oxygen or the other phenyl ring can shift the energetic balance between different conformers. nih.gov

Table 2: Relative Energies of Butane (B89635) Rotational Conformers

| Conformation | Dihedral Angle | Interaction Type | Relative Energy (kJ/mol) |

|---|---|---|---|

| Anti | 180° | Staggered | 0 |

| Eclipsed | 120° | H/CH3 Eclipsed | 14 |

| Gauche | 60° | Staggered | 3.8 |

| Syn | 0° | CH3/CH3 Eclipsed | 19 |

Note: This table illustrates the general principles of conformational energetics using butane as a classic example. lumenlearning.com A similar analysis for this compound would reveal the relative stabilities of its specific rotamers.

Reaction Pathway Analysis and Transition State Modeling of Fluorination and Subsequent Transformations

Theoretical chemistry is a powerful tool for investigating the mechanisms of chemical reactions at a molecular level. rsc.orgcopernicus.org For the synthesis of this compound, a key step is the introduction of the fluorine atom. Computational studies can model the entire reaction pathway for this fluorination process. sapub.orgscispace.com This involves identifying the structures of the reactants, products, any intermediates, and, crucially, the transition state (TS). The transition state is the highest energy point along the reaction coordinate and the energy difference between the reactants and the TS determines the activation energy of the reaction. researchgate.net

The fluorination of ketones often proceeds via an enol or enolate intermediate, which then attacks an electrophilic fluorinating agent like Selectfluor®. sapub.orgscispace.comcore.ac.uk Computational models can compare different potential mechanisms, such as a polar two-electron process versus a single-electron transfer (SET) pathway, to determine which is more energetically favorable. core.ac.uknih.gov For example, calculations can reveal the structure of the transition state for the fluorine transfer step, providing insights into the origins of regio- and stereoselectivity. acs.org

Beyond its synthesis, the subsequent reactions of this compound can also be modeled. For instance, the nucleophilic addition to the carbonyl group is a fundamental reaction of ketones. researchgate.net Computational studies can model the attack of a nucleophile, predicting the geometry of the resulting tetrahedral intermediate and the energy barrier for the reaction. nih.govencyclopedia.pub These models can explain how the presence of the fluorine atom affects the reactivity of the carbonyl group compared to its non-fluorinated analog. nih.gov

Table 3: Example of Calculated Activation Energies for a Reaction Step

| Reaction | Computational Method | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) |

|---|---|---|---|---|

| Enolate Fluorination | DFT (B3LYP/6-31G(d)) | -450.2 | -430.2 | 20.0 |

| Nucleophilic Addition | DFT (B3LYP/6-31G(d)) | -380.5 | -365.5 | 15.0 |

Note: This table provides hypothetical but representative data for the types of energetic parameters calculated in reaction pathway analysis. researchgate.netacs.org

Computational Design and Prediction of Novel Fluorination Reagents and Catalysts

A significant application of computational chemistry is the rational design of new reagents and catalysts. mdpi.comdntb.gov.ua By understanding the mechanism of fluorination and the properties that make a reagent effective, scientists can use computers to design and screen new molecules in silico before undertaking expensive and time-consuming laboratory synthesis.

The design of new electrophilic fluorinating agents often focuses on tuning the properties of the N-F bond. rsc.orgworktribe.com Computational studies can calculate properties like the N-F bond dissociation energy and the electron affinity of the reagent to predict its fluorinating power. rsc.org Researchers can systematically modify the structure of a parent molecule (e.g., N-fluoropyridinium salts) and calculate the effect of these modifications on its reactivity, leading to the identification of promising new candidates. rsc.orgbeilstein-journals.org

Similarly, computational methods are vital for designing catalysts for fluorination reactions. researchgate.net In asymmetric catalysis, where the goal is to produce one enantiomer of a chiral molecule selectively, computational modeling can explain the origin of enantioselectivity. acs.org By modeling the interaction between the substrate, the catalyst, and the fluorinating agent in the transition state, researchers can understand how the chiral catalyst directs the attack of the fluorine to one face of the molecule. This understanding allows for the rational modification of the catalyst to improve its efficiency and selectivity. For example, DFT calculations have been used to elucidate how cinchona alkaloid-derived catalysts control the asymmetric fluorination of cyclic ketones. acs.org This knowledge can then be applied to the design of new catalysts for related transformations. researchgate.net

Advanced Spectroscopic Characterization Methodologies in Research for 2 Fluoro 2 Phenylacetophenone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for the structural elucidation of 2'-Fluoro-2-phenylacetophenone in solution. The analysis of multiple nuclei, including ¹⁹F, ¹H, and ¹³C, provides a complete picture of the molecular framework and its preferred conformation.

Fluorine-19 NMR is an exceptionally sensitive and powerful technique for identifying and characterizing fluorinated organic compounds. icpms.cz With a natural abundance of 100% and a high gyromagnetic ratio, the ¹⁹F nucleus provides strong, sharp signals over a wide chemical shift range, making it highly sensitive to the local electronic environment. icpms.czalfa-chemistry.com

For this compound, the ¹⁹F NMR spectrum would exhibit a single resonance corresponding to the fluorine atom attached to the aromatic ring. The chemical shift of this fluorine is typically found in the region of -100 to -200 ppm relative to a CFCl₃ standard, which is characteristic of aryl fluorides. icpms.cz The precise shift provides information about the electronic effects of the adjacent phenylacetyl group.

A key diagnostic feature in the NMR spectra of 2'-fluoroacetophenone (B1202908) derivatives is the presence of through-space spin-spin coupling. acs.org This phenomenon occurs when two atoms are held in close proximity, typically at a distance less than the sum of their van der Waals radii, allowing for spin information to be transmitted through space rather than solely through chemical bonds. acs.orgacs.org In this compound, this would manifest as a measurable coupling between the fluorine atom and the α-proton (a five-bond separation, ⁵JHF) and the α-carbon (a four-bond separation, ⁴JCF). acs.org The observation of a significant ⁵JHF coupling constant (typically >3 Hz) is strong evidence for a preferred s-trans conformation, where the fluorine atom and the α-proton are spatially close. acs.org

¹H and ¹³C NMR spectra provide detailed information about the proton and carbon framework of the molecule, respectively. In conjunction with ¹⁹F data, they allow for complete structural assignment. A crucial observation in the ¹H NMR spectrum is the splitting of the α-proton signal not only by any adjacent protons but also by the spatially proximate fluorine atom, confirming the through-space coupling. acs.org Similarly, in the ¹³C NMR spectrum, the α-carbon signal appears as a doublet due to through-space coupling with the fluorine atom (⁴JCF), with coupling constants often exceeding 10 Hz. acs.org

This through-space coupling is a defining characteristic for 2'-fluoroacetophenone derivatives and confirms that they preferentially adopt an s-trans conformation in solution, likely to minimize steric and dipolar repulsion between the carbonyl oxygen and the electronegative fluorine. acs.orgacs.org

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: As direct experimental data for this specific compound is not widely published, these values are predicted based on data from closely related structures like deoxybenzoin (B349326) and the established effects of 2'-fluoro substitution. acs.org

| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|---|

| α-H | ¹H | ~4.3 | d | ⁵JHF ≈ 3-5 | Methylene (B1212753) proton adjacent to carbonyl, showing through-space coupling to F |

| Aromatic-H | ¹H | 7.1-8.0 | m | - | Protons on both phenyl rings |

| C=O | ¹³C | ~196 | d | JCF ≈ 2-4 | Carbonyl carbon, showing through-bond coupling to F |

| α-C | ¹³C | ~45 | d | ⁴JCF ≈ 10-12 | Methylene carbon, showing through-space coupling to F |

| C-F | ¹³C | ~161 | d | ¹JCF ≈ 250 | Carbon directly bonded to fluorine |

| Aromatic-C | ¹³C | 115-136 | m | - | Other aromatic carbons |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural insights from its fragmentation patterns under ionization. For this compound (C₁₄H₁₁FO), the calculated exact mass is 214.08 g/mol .

Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation pathways, primarily involving cleavage at the bonds alpha to the carbonyl group, which is a common pattern for ketones. The analysis of these fragments helps to confirm the connectivity of the molecular structure. The most anticipated fragmentation is the cleavage of the C-C bond between the carbonyl group and the methylene bridge, leading to the formation of a stable 2-fluorobenzoyl cation.

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (Mass/Charge Ratio) | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 214 | [M]⁺• | [C₁₄H₁₁FO]⁺• | Molecular Ion |

| 123 | [FC₆H₄CO]⁺ | [C₇H₄FO]⁺ | Result of α-cleavage, loss of benzyl (B1604629) radical. Expected to be a major peak. |

| 95 | [FC₆H₄]⁺ | [C₆H₄F]⁺ | Loss of CO from the 2-fluorobenzoyl fragment. |

| 91 | [C₆H₅CH₂]⁺ | [C₇H₇]⁺ | Benzyl cation, formed via rearrangement. A common fragment in compounds with a benzyl moiety. |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. cdnsciencepub.com The IR spectrum of this compound is dominated by a strong absorption band characteristic of the carbonyl (C=O) group. The presence of aromatic rings and the C-F bond also gives rise to distinct absorption bands. mdpi.comchemicalbook.com

Table 3: Characteristic Infrared Absorption Bands for this compound Note: Frequencies are based on data from analogous fluorinated acetophenones and deoxybenzoins. cdnsciencepub.comchemicalbook.com

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic C-H |

| 3000-2850 | C-H Stretch | Aliphatic C-H (in -CH₂- group) |

| 1700-1680 | C=O Stretch | Aryl Ketone |

| 1600-1450 | C=C Stretch | Aromatic Rings |

| 1300-1200 | C-F Stretch | Aryl-Fluoride |

X-ray Crystallography for Solid-State Structural Determination and Stereochemical Assignment

Single-crystal X-ray crystallography provides the most definitive structural information by mapping the precise positions of atoms in the solid state, yielding data on bond lengths, bond angles, and torsional angles. nih.govbioscience.fi While a crystal structure for this compound itself is not publicly available, the technique has been successfully applied to closely related 2'-fluoroacetophenone derivatives. acs.org

These studies are crucial as they provide experimental proof of the conformational preferences suggested by NMR data. acs.org For instance, X-ray analysis of Cα-substituted 2'-fluoroacetophenone derivatives has confirmed that these molecules exclusively adopt the s-trans conformation in the crystalline state. acs.orgacs.org This conformation, where the carbonyl group and the 2-fluorophenyl ring are anti-periplanar, minimizes intramolecular repulsive forces. This solid-state data strongly supports the interpretation of the through-space couplings observed in solution-state NMR. acs.org

Table 4: Example Crystallographic Data for a 2'-Fluoroacetophenone Derivative Data for 2-(cyano(2-fluorobenzoyl)methyl)isoindoline-1,3-dione, a related compound confirming the s-trans conformation. acs.org

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Key Torsion Angle (F-C₂'-C₁'-C=O) | ~180° (confirming s-trans) |

| Hα···F Distance | Confirms proximity required for through-space coupling |

Applications of 2 Fluoro 2 Phenylacetophenone As a Versatile Building Block in Complex Organic Synthesis

Precursors for Advanced Fluorine-Containing Organic Compounds

The introduction of fluorine into organic molecules is a well-established strategy for modulating their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity. ccspublishing.org.cn 2'-Fluoro-2-phenylacetophenone is an archetypal fluorinated building block, providing a reliable scaffold for incorporating fluorine into more complex structures. Its utility is demonstrated in the synthesis of a variety of advanced organic compounds.

The reactivity of this compound is centered around its two primary functional groups: the ketone and the activated aromatic ring. The carbonyl group readily undergoes a wide array of chemical transformations, including:

Nucleophilic additions: Forming alcohols, which can be further functionalized.

Condensation reactions: Reacting with amines and other nucleophiles to build larger systems.

Reductions and Oxidations: Providing access to different oxidation states.

Alpha-functionalization: Allowing for the introduction of substituents adjacent to the carbonyl group.

A key application lies in its role as an intermediate for pharmaceuticals. innospk.comrhhz.net The 2'-fluoroacetophenone (B1202908) core is a structural motif found in various biologically active molecules. For instance, related fluorinated acetophenones are precursors in the synthesis of analgesics and anti-inflammatory drugs. innospk.com The fluorine atom can enhance the bioactivity and selectivity of the final drug molecule. rhhz.net

A patent for the production of related 2-phenylacetophenone derivatives highlights their importance as intermediates for a range of chemical products, including pharmaceuticals and agricultural chemicals. google.com The synthetic routes described often involve multi-step sequences where the acetophenone (B1666503) moiety is a central component for building molecular complexity.

Table 1: Synthetic Transformations of the Ketone Functional Group

| Reaction Type | Reagent Example | Product Type | Potential Application |

|---|---|---|---|

| Reduction | Sodium borohydride (B1222165) (NaBH₄) | Fluorinated secondary alcohol | Chiral auxiliaries, pharmaceutical intermediates |

| Grignard Reaction | Methylmagnesium bromide (CH₃MgBr) | Fluorinated tertiary alcohol | Synthesis of complex molecular scaffolds |

| Wittig Reaction | Ylides (e.g., Ph₃P=CH₂) | Fluorinated alkenes | Polymer building blocks, fine chemicals |

Role in the Synthesis of Fluorinated Heterocycles

Fluorinated heterocyclic compounds are a cornerstone of modern medicinal and agricultural chemistry, with a significant number of FDA-approved drugs and commercial pesticides containing these motifs. researchgate.netresearchgate.net this compound is a valuable precursor for constructing such heterocyclic systems due to the reactivity of its 1,3-dicarbonyl-like structure (after transformation) or through condensation reactions involving the ketone.

The carbonyl group can react with dinucleophilic reagents in cyclocondensation reactions to form a variety of five- and six-membered heterocycles. For example:

Pyrazoles: Reaction with hydrazine (B178648) derivatives can yield fluorinated pyrazoles. This class of heterocycles is prominent in pharmaceuticals (e.g., Celecoxib) and agrochemicals (e.g., the fungicide Bixafen). nih.gov

Pyrimidines: Condensation with urea (B33335) or thiourea (B124793) can lead to the formation of fluorinated pyrimidine (B1678525) rings, a core structure in many bioactive compounds.

Isoxazoles: Reaction with hydroxylamine (B1172632) provides a route to isoxazole (B147169) derivatives. researchgate.net

Furthermore, the ketone can be transformed into an α,β-unsaturated ketone, which can then participate in cycloaddition reactions. These reactions, such as the Diels-Alder ([4+2] cycloaddition) or Huisgen [3+2] cycloadditions, are powerful methods for the stereocontrolled synthesis of complex cyclic systems, including sulfur-containing heterocycles of interest in materials science. nih.govuzh.chresearchgate.net The electron-withdrawing nature of the fluorine atom can influence the reactivity and regioselectivity of these cycloadditions.

Development of Functional Materials and Chemical Probes

The unique photophysical properties imparted by organofluorine groups make this compound an attractive starting material for functional materials and chemical probes. nih.gov The incorporation of fluorine can enhance fluorescence quantum yields, modify emission wavelengths, and improve the photostability of organic dyes. nih.gov

Functional Materials for Energy Storage: Recent research has identified fluorinated acetophenones as promising candidates for Molecular Solar Thermal (MOST) systems, which offer a method for storing solar energy in chemical bonds. chemrxiv.org In this process, the ortho-substituted acetophenone undergoes a photochemical cyclization to a higher-energy photoisomer (a benzocyclobutenol). This energy can be stored for extended periods and later released as heat on demand through a catalyzed thermal back-reaction. The strategic inclusion of fluorine, as in this compound, has been shown to:

Ensure high yields during the photochemical energy storage step.

Improve the thermal stability of the high-energy photoisomer.

Facilitate a controlled, catalyzed energy release. chemrxiv.org

Chemical and Biological Probes: this compound can serve as a building block for donor-π-acceptor (D-π-A) type fluorescent probes. nih.gov In these systems, the fluorinated phenyl ring can act as part of the acceptor moiety. The photophysical properties of such probes, including their absorption and emission wavelengths, are often sensitive to their local environment, making them useful for sensing and imaging applications. nih.govnih.gov The introduction of fluorine can fine-tune the electronic properties of the probe, leading to desirable characteristics like a large Stokes shift and solvatochromism (a change in color with solvent polarity). nih.gov

Strategic Intermediates in Agrochemical Research and Development

The agrochemical industry relies heavily on organofluorine chemistry to develop next-generation herbicides, fungicides, and insecticides with improved efficacy, selectivity, and environmental profiles. researchgate.netnih.gov Over 50% of recently registered agrochemicals contain fluorine, highlighting its critical role. nih.gov this compound and its derivatives are valuable intermediates in this sector. google.com

The compound serves as a precursor for synthesizing the core heterocyclic scaffolds found in many potent agrochemicals. For instance, a related compound, 2-chloro-4'-fluoroacetophenone, is a known intermediate in the synthesis of the fungicide epoxiconazole. google.com Similarly, the synthesis of modern pyrazole-based fungicides often starts from fluorinated ketone building blocks. nih.gov By using this compound, chemists can introduce both a fluorine atom and a phenyl group into a target molecule, which can be crucial for achieving the desired biological activity and optimizing transport within the target pest or plant. researchgate.net

Table 2: Examples of Agrochemical Classes Synthesized from Ketone Intermediates

| Agrochemical Class | Heterocyclic Core | Synthetic Approach | Role of Fluorine |

|---|---|---|---|

| Fungicides | Pyrazole | Cyclocondensation with hydrazine | Increases metabolic stability, enhances binding to target enzyme |

| Fungicides | Triazole | Multi-step synthesis involving ketone functionalization | Improves efficacy and spectrum of activity |

Contributions to Ligand Design and Coordination Chemistry

In coordination chemistry and catalysis, the design of ligands with well-defined structural and electronic properties is paramount. This compound provides a scaffold that is exceptionally well-suited for this purpose due to its conformational rigidity. nih.gov

NMR spectroscopy and X-ray crystallography studies have revealed that 2'-fluoro-substituted acetophenones overwhelmingly prefer to exist in an s-trans conformation. nih.gov In this arrangement, the carbonyl oxygen and the ortho-fluorine atom are positioned away from each other to minimize electrostatic repulsion. This conformational locking is a highly desirable feature in ligand design because it pre-organizes the molecule for binding to a metal center, reducing the entropic penalty of coordination and leading to more stable metal complexes.

The carbonyl oxygen of this compound or its derivatives can act as a Lewis basic donor site to coordinate with a metal center. This has been demonstrated in various metal complexes where ketones or related functional groups are part of the ligand framework. nih.gov By chemically modifying the scaffold, for example, by synthesizing Schiff base derivatives through condensation with amines, bidentate or tridentate ligands can be created. The predictable geometry of the 2'-fluoroacetophenone backbone makes it an excellent platform for developing ligands for:

Asymmetric catalysis, where a well-defined catalyst structure is essential for high stereoselectivity.

The synthesis of functional coordination complexes with specific magnetic or photoluminescent properties.

The development of metal-containing chemical probes for biological imaging or sensing. acs.org

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 2-chloro-4'-fluoroacetophenone |

| Benzocyclobutenol |

| Bixafen |

| Celecoxib |

| Epoxiconazole |

| Hydrazine |

| Hydroxylamine |

| Sodium borohydride |

| Thiourea |

Q & A

Q. What are the common synthetic routes for preparing 2'-fluoro-2-phenylacetophenone, and how do reaction conditions influence yield?

The synthesis of this compound typically involves Friedel-Crafts acylation or cross-coupling reactions using fluorinated precursors. Key intermediates like 2-fluorophenylacetic acid (C₈H₇FO₂, CAS 451-82-1) or 4'-fluoroacetophenone (C₈H₇FO, CAS 403-42-9) are often functionalized under acidic or catalytic conditions . Yield optimization requires careful control of temperature (e.g., avoiding thermal decomposition above 150°C) and stoichiometric ratios of Lewis acids like AlCl₃. Side reactions, such as over-acylation or defluorination, can be minimized by using low-polarity solvents (e.g., dichloromethane) and inert atmospheres .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting spectral data be resolved?

Key techniques include:

- ¹⁹F NMR : Identifies fluorine substitution patterns (δ ~ -110 to -120 ppm for aryl-F) .

- ¹H/¹³C NMR : Aromatic proton splitting patterns and carbonyl carbon signals (δ ~ 195-205 ppm) confirm the acetophenone backbone .

- IR Spectroscopy : Strong C=O stretch (~1680 cm⁻¹) and aryl-F vibrations (~1220 cm⁻¹) .

Conflicting data (e.g., unexpected splitting in ¹H NMR) may arise from rotamers or impurities. Use high-resolution mass spectrometry (HRMS) to verify molecular ions and computational tools (DFT-based NMR prediction) to model alternative conformers .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods due to potential volatility and inhalation risks.

- Waste Management : Segregate halogenated waste for professional disposal to avoid environmental contamination .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects of the fluorine substituent, such as its electron-withdrawing nature and impact on transition-state energetics. For example:

- Nucleophilic Aromatic Substitution (NAS) : Fluorine's meta-directing effects can be visualized via molecular electrostatic potential (MEP) maps .

- Reaction Pathway Optimization : Tools like Gaussian or ORCA simulate activation barriers for proposed mechanisms, reducing trial-and-error experimentation .

Q. What strategies resolve contradictions in spectral data for fluorinated acetophenone derivatives?

- Multi-Technique Cross-Validation : Combine XRD (for crystal structure) with solid-state NMR to address solution-phase ambiguities.

- Isotopic Labeling : Introduce ¹³C or ²H labels to track carbonyl group behavior in dynamic processes (e.g., keto-enol tautomerism) .

- Machine Learning : Train models on spectral databases (e.g., NIST WebBook) to predict outliers caused by solvent effects or impurities .

Q. How can green chemistry principles be applied to improve the sustainability of this compound synthesis?

- Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) or bio-based solvents to reduce toxicity .

- Catalytic Systems : Employ recyclable catalysts (e.g., immobilized Brønsted acids) to minimize waste.

- Eutectic Solvents : Use choline chloride-based eutectics for milder reaction conditions and higher atom economy .

Q. What experimental design considerations are critical for optimizing fluorination efficiency in acetophenone derivatives?

- Substrate Scope : Test electron-deficient vs. electron-rich aryl rings to assess fluorine's electronic effects.

- Catalyst Screening : Evaluate Pd/Cu systems for cross-couplings or photoredox catalysts for C–F bond formation.

- Kinetic Profiling : Use in situ FTIR or Raman spectroscopy to monitor intermediate formation and adjust reagent addition rates .

Methodological Tables

Q. Table 1. Key Spectral Data for this compound

Q. Table 2. Reaction Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | Prevents decomposition |

| Catalyst Loading | 5–10 mol% AlCl₃ | Maximizes acylation |

| Solvent Polarity | ε < 10 (e.g., DCM) | Reduces side reactions |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。